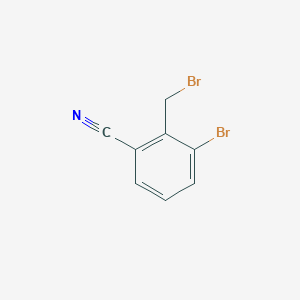

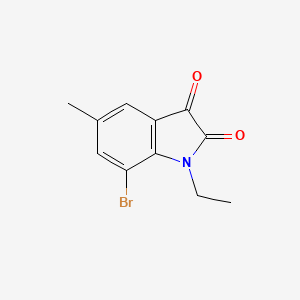

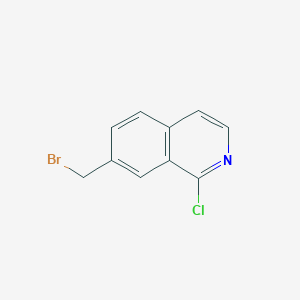

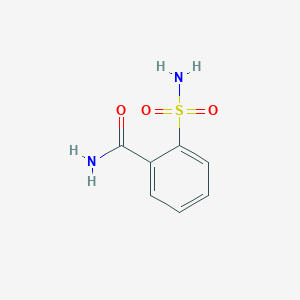

7-溴-1-乙基-5-甲基-1H-吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione" is a brominated indole derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated heterocyclic compounds, their synthesis, structural analysis, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated indole derivatives typically involves halogenation reactions where a bromine atom is introduced into the indole framework. For instance, the synthesis of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was achieved through a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6-trione in ethanol under reflux conditions, yielding the product in very good yield . This suggests that similar conditions could be employed for the synthesis of "7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione."

Molecular Structure Analysis

X-ray crystallography is a common technique used to confirm the molecular structure of synthesized compounds. For example, the crystal structure of a brominated pyrimidine-indole derivative was confirmed using this method, and the Hirshfeld surface analysis provided insights into intermolecular interactions . Similarly, the molecular structure of "7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione" could be analyzed using X-ray crystallography to determine its precise geometry and intermolecular interactions.

Chemical Reactions Analysis

Brominated compounds often participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, a brominated tetracyclo compound was shown to undergo rearrangement with primary amines . This indicates that "7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione" may also be reactive towards nucleophiles, such as amines, potentially leading to a variety of derivatives through substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indole derivatives can be influenced by the presence of bromine. For example, the thermal stability of a brominated pyrimidine-indole compound was reported to be good up to 215°C . Additionally, the introduction of bromine atoms into the structure of biindenylidenediones significantly affected their photochromic and photomagnetic properties . Therefore, it can be inferred that "7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione" may exhibit unique physical and chemical properties, such as thermal stability and potential photochemical reactivity, which could be explored in further studies.

科学研究应用

抗微生物活性

研究表明,从1H-吲哚-2,3-二酮衍生物合成了新化合物,包括7-溴-1-乙基-5-甲基-1H-吲哚-2,3-二酮,显示出显著的抗微生物特性。例如,Ashok等人(2015年)对2-(2-乙氧基-5-取代吲哚-3-基亚甲基)-1-芳基-乙酮的合成和抗微生物活性的研究突出了其对细菌和真菌菌株的高抗微生物活性,表明在开发新的抗微生物药物中具有潜在应用 [Ashok, Ganesh, Lakshmi, & Ravi, 2015]。

抗病毒研究

另一个应用领域是抗病毒研究。Terzioğlu等人(2005年)合成了一系列吲哚衍生物,对黄热病病毒显示出弱活性,并抑制了牛病毒性腹泻病毒的生长,表明在抗病毒药物开发中具有潜力 [Terzioğlu, Karalı, Gürsoy, Pannecouque, Leysen, Paeshuyse, Neyts, & Clercq, 2005]。

碳酸酐酶抑制

该化合物还被研究用于抑制碳酸酐酶,这是各种生理功能中至关重要的酶。Eraslan-Elma等人(2022年)合成的衍生物显示出对碳酸酐酶II的高选择性和抑制作用,碳酸酐酶II是治疗青光眼和水肿等疾病的酶靶点 [Eraslan-Elma, Akdemir, Berrino, Bozdağ, Supuran, & Karalı, 2022]。

癌症研究

吲哚衍生物已被探索其抗癌特性。Fawzy等人(2018年)从1H-吲哚-3-甲醛合成了新的杂环化合物,对人类乳腺癌细胞系显示出显著的体外抗增殖活性,为开发癌症治疗途径提供了可能 [Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018]。

抗抑郁药性

此外,该化合物的衍生物已被检验其抗抑郁活性。例如,Khaliullin等人(2018年)合成了一种衍生物,显示出在特定剂量下明显的抗抑郁活性,表明在精神药物开发中具有潜在应用 [Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018]。

属性

IUPAC Name |

7-bromo-1-ethyl-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-3-13-9-7(10(14)11(13)15)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOKQXZKPAIFCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

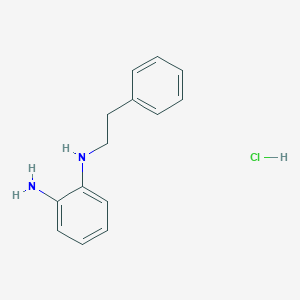

CCN1C2=C(C=C(C=C2Br)C)C(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596393 |

Source

|

| Record name | 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione | |

CAS RN |

937664-94-3 |

Source

|

| Record name | 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)